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Compound of Interest

Compound Name: Methyl 3-bromo-2-oxobutanoate

Cat. No.: B041072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-bromo-2-oxobutanoate (C₅H₇BrO₃, Mol. Wt.: 195.01 g/mol ). Due to the limited availability

of direct experimental spectra for this specific compound, this document combines available

data from its ethyl ester analog, Ethyl 3-bromo-2-oxobutanoate, with predicted values based on

established spectroscopic principles. This guide is intended to assist researchers in the

identification, characterization, and utilization of this compound in synthetic and medicinal

chemistry applications.

Introduction
Methyl 3-bromo-2-oxobutanoate is an α-keto ester containing a bromine atom at the β-

position. This combination of functional groups makes it a versatile intermediate in organic

synthesis, potentially serving as a precursor for various heterocyclic compounds and other

complex organic molecules relevant to drug discovery. Accurate spectroscopic characterization

is crucial for confirming the identity and purity of this compound. This guide presents its

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for Methyl 3-
bromo-2-oxobutanoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b041072?utm_src=pdf-interest
https://www.benchchem.com/product/b041072?utm_src=pdf-body
https://www.benchchem.com/product/b041072?utm_src=pdf-body
https://www.benchchem.com/product/b041072?utm_src=pdf-body
https://www.benchchem.com/product/b041072?utm_src=pdf-body
https://www.benchchem.com/product/b041072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
The proton NMR spectrum is predicted based on the known data for Ethyl 3-bromo-2-

oxobutanoate. The primary difference will be the signal for the ester group, which will be a

singlet for the methyl group instead of a quartet and a triplet for the ethyl group.

Signal

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Assignment

1 ~5.1-5.2 Quartet ~6.8 CH

2 ~3.8 Singlet - OCH₃

3 ~1.8 Doublet ~6.8 CH₃

¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted based on characteristic chemical shifts for α-keto

esters and brominated carbons.

Signal
Predicted Chemical Shift (δ,

ppm)
Assignment

1 ~190 C=O (Ketone)

2 ~161 C=O (Ester)

3 ~53 OCH₃

4 ~45 CHBr

5 ~16 CH₃

Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorptions corresponding to the two carbonyl

groups and the C-Br bond.
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

C=O Stretch (Ketone) ~1730 Strong

C=O Stretch (Ester) ~1750 Strong

C-H Stretch ~2950-3000 Medium

C-O Stretch ~1200-1300 Strong

C-Br Stretch ~500-600 Medium

Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak

and characteristic fragmentation patterns.

m/z
Predicted Relative Intensity

(%)
Assignment

194/196 Moderate
[M]⁺, Molecular ion (presence

of Br isotopes)

163/165 Moderate [M - OCH₃]⁺

115 Low [M - Br]⁺

87 High [CH₃CHBrCO]⁺

59 High [COOCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of

Methyl 3-bromo-2-oxobutanoate.

Synthesis of Methyl 3-bromo-2-oxobutanoate
This protocol is adapted from the synthesis of the corresponding ethyl ester.
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Reaction Setup: A solution of methyl 2-oxobutanoate (1 equivalent) in dichloromethane is

cooled to 0-5 °C in an ice bath under a nitrogen atmosphere.

Bromination: Bromine (1 equivalent) is added dropwise to the cooled solution with vigorous

stirring.

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and

stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer

chromatography (TLC).

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous

solution of sodium thiosulfate to remove excess bromine. The organic layer is separated,

washed with brine, and dried over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-
bromo-2-oxobutanoate.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as the internal standard.

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR)

spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a solution in a

suitable solvent like chloroform.

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an

electron ionization (EI) source. The sample is introduced via direct infusion or gas

chromatography (GC).

Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Methyl 3-bromo-2-oxobutanoate.
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[https://www.benchchem.com/product/b041072#spectroscopic-data-for-methyl-3-bromo-2-
oxobutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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